molecular formula C8H4BrN3O2 B2569253 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid CAS No. 887206-72-6

7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B2569253
CAS No.: 887206-72-6
M. Wt: 254.043
InChI Key: GHRJGGQQZPMOHM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of pyrido[2,3-b]pyrazine followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Mechanism of Action

The mechanism of action of 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

7-bromopyrido[2,3-b]pyrazine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O2/c9-4-3-5-7(11-2-1-10-5)12-6(4)8(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRJGGQQZPMOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C(=N2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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